molecular formula C19H38O3 B14082410 Avocadenol D

Avocadenol D

Cat. No.: B14082410
M. Wt: 314.5 g/mol
InChI Key: YTOFALDOYQMOHX-DUFJLWIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avocadenol D is a polyhydroxylated fatty alcohol derived from the avocado fruit (Persea americana). This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is known for its unique molecular structure and bioactive properties, making it a valuable subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avocadenol D typically involves the extraction of bioactive compounds from the avocado fruit. The process begins with the extraction of crude pulp, followed by chromatographic separation to isolate polyhydroxylated fatty alcohols. The specific reaction conditions and solvents used can vary, but common methods include the use of ethanol and supercritical carbon dioxide (scCO2) for extraction .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The avocado pulp is processed using bioactivity-guided fractionation, often employing silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Avocadenol D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce additional hydroxyl groups.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to convert carbonyl groups to hydroxyl groups.

    Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which exhibit enhanced bioactivity and stability .

Mechanism of Action

The mechanism of action of Avocadenol D involves its interaction with molecular targets and pathways within biological systems. It exhibits antiviral activity by inhibiting viral replication and modulating the host’s immune response. The compound targets viral proteins and RNA, preventing the virus from replicating and spreading . Additionally, this compound’s antioxidant properties help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

  • Avocadene
  • Avocadyne
  • Avocadenol A
  • Avoenin

Comparison: Avocadenol D stands out due to its unique molecular structure and higher bioactivity compared to other similar compounds. While Avocadene and Avocadyne also exhibit bioactive properties, this compound has shown superior antiviral activity, particularly against SARS-CoV-2 . Avocadenol A and Avoenin share similar structural features but differ in their specific bioactivities and applications .

Properties

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

(E,2R,4R)-nonadec-16-ene-1,2,4-triol

InChI

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)16-19(22)17-20/h3-4,18-22H,2,5-17H2,1H3/b4-3+/t18-,19-/m1/s1

InChI Key

YTOFALDOYQMOHX-DUFJLWIISA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCCC[C@H](C[C@H](CO)O)O

Canonical SMILES

CCC=CCCCCCCCCCCCC(CC(CO)O)O

Origin of Product

United States

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